molecular formula C23H24N4OS B432009 5,5-dimethyl-N-(1-phenylpropan-2-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine CAS No. 497867-65-9

5,5-dimethyl-N-(1-phenylpropan-2-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

Cat. No.: B432009
CAS No.: 497867-65-9
M. Wt: 404.5g/mol
InChI Key: KIGNIQUQYQFOND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-dimethyl-N-(1-methyl-2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine is a complex heterocyclic compound It features a unique structure that combines pyrano, pyrido, thieno, and pyrimidin rings, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-N-(1-methyl-2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine involves multiple stepsThe final step involves the addition of the dimethyl and phenylethyl groups under specific reaction conditions, such as the use of strong bases or acids, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-N-(1-methyl-2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

8,8-dimethyl-N-(1-methyl-2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 8,8-dimethyl-N-(1-methyl-2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine
  • N-(1-methyl-2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine

Uniqueness

The uniqueness of 8,8-dimethyl-N-(1-methyl-2-phenylethyl)-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

497867-65-9

Molecular Formula

C23H24N4OS

Molecular Weight

404.5g/mol

IUPAC Name

5,5-dimethyl-N-(1-phenylpropan-2-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine

InChI

InChI=1S/C23H24N4OS/c1-14(9-15-7-5-4-6-8-15)26-21-20-19(24-13-25-21)17-10-16-12-28-23(2,3)11-18(16)27-22(17)29-20/h4-8,10,13-14H,9,11-12H2,1-3H3,(H,24,25,26)

InChI Key

KIGNIQUQYQFOND-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC2=NC=NC3=C2SC4=C3C=C5COC(CC5=N4)(C)C

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=NC=NC3=C2SC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.